molecular formula C9H11ClF2N2O B1520424 N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride CAS No. 1235439-38-9

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride

Cat. No.: B1520424
CAS No.: 1235439-38-9
M. Wt: 236.64 g/mol
InChI Key: JGAWDFDALAVXMA-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride: is a chemical compound characterized by its molecular structure, which includes an aminoethyl group attached to a difluorobenzamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aminoethyl group can be oxidized to form corresponding amine derivatives.

  • Reduction: The compound can be reduced to form different amine derivatives.

  • Substitution: The fluorine atoms on the benzene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation can yield amino derivatives such as N-(2-aminoethyl)-2,4-difluorobenzamide.

  • Reduction can produce reduced amine derivatives.

  • Substitution reactions can lead to the formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to understand the interactions of fluorinated molecules with biological targets.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry: In industry, this compound is utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-aminoethyl)ethanolamine: Used as a building block for fabric softeners and surfactants.

  • 2,4-Difluorobenzamide: A related compound without the aminoethyl group, used in various chemical syntheses.

Uniqueness: N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride is unique due to the presence of both the aminoethyl group and the difluorobenzamide moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-aminoethyl)-2,4-difluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O.ClH/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12;/h1-2,5H,3-4,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAWDFDALAVXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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